2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Description
2,3,5,6-Tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a sulfonamide derivative characterized by a fully methyl-substituted benzene ring (2,3,5,6-tetramethyl groups) and a tertiary amine side chain containing a morpholine moiety. The morpholinopropyl group introduces both hydrophilic (via the morpholine oxygen) and flexible aliphatic properties, while the tetramethylbenzene core enhances lipophilicity.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-13-12-14(2)16(4)17(15(13)3)23(20,21)18-6-5-7-19-8-10-22-11-9-19/h12,18H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDBFUVBHIJHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCN2CCOCC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Analogous Sulfonamide Derivatives
Table 1: Structural and Functional Comparison of Selected Sulfonamides
Key Comparative Insights
Substituent Effects on Physicochemical Properties Electron-Donating vs. Electron-Withdrawing Groups: The tetramethyl groups in the target compound enhance lipophilicity (logP ~4.5 estimated) compared to tetrafluoro substituents in , which increase polarity and electronegativity. Methyl groups may improve blood-brain barrier penetration, whereas fluorine-rich analogs are more suited for electrostatic interactions in enzymatic pockets. Morpholine vs. Piperidine’s lack of oxygen may reduce solubility but enhance membrane permeability.
Biological Activity and Target Selectivity Heterocyclic Moieties: Compounds like (benzothiazole) and (cyclopentenylidene) demonstrate the role of rigid heterocycles in targeting specific enzymes (e.g., kinases) or enabling stereoselective synthesis. The target compound’s tetramethyl-morpholine structure lacks such rigidity, suggesting broader, non-specific interactions. The target compound’s inert methyl groups limit covalent binding but favor reversible interactions.
Synthetic Considerations
- The use of sodium azide and dimethylformamide in highlights common strategies for introducing azido groups, contrasting with the target compound’s likely alkylation or amidation synthesis. Morpholine-containing side chains (target, ) are often incorporated via nucleophilic substitution or reductive amination.
Research Findings and Trends
- Lipophilicity-Bioavailability Trade-offs : Methyl-rich sulfonamides (target) may exhibit superior tissue penetration but lower solubility than fluorinated analogs, as seen in .
- Morpholine’s Versatility : The recurring use of morpholine in and the target compound underscores its utility in balancing solubility and bioavailability, a trend validated in kinase inhibitor design.
- Heterocyclic Diversity : Benzothiazole () and cyclopentenylidene () moieties highlight the importance of ring systems in modulating target specificity, a feature absent in the target compound.
Biological Activity
The compound 2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can be represented as follows:
Physical Properties
- Molecular Weight: 286.4 g/mol
- Density: 1.151 g/cm³
- Boiling Point: 369.9 °C
- Melting Point: Not available
Anticancer Properties
Recent investigations have highlighted the potential of sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Compounds similar to 2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide have demonstrated selective inhibition against tumor-associated isoforms of CAs (e.g., hCA IX and hCA XII).
| Compound | Inhibition Constant (nM) | Target |
|---|---|---|
| Compound A | 47.1 | hCA I |
| Compound B | 35.9 | hCA II |
| Compound C | 149.9 | hCA IX |
| Compound D | 170.0 | hCA XII |
The mechanisms by which benzenesulfonamides exert their biological effects often involve:
- Inhibition of Enzymatic Activity: Many sulfonamides act as competitive inhibitors of enzymes such as carbonic anhydrases.
- Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death in cancer cells.
- Modulation of Signaling Pathways: These compounds may interfere with various signaling cascades critical for cell proliferation and survival.
Study on Anticancer Activity
A notable study investigated the anticancer effects of a series of benzenesulfonamides on human cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards Hep3B (liver cancer) cells while sparing normal cell lines:
- Compound E : IC50 = 25 µM against Hep3B
- Compound F : IC50 = 30 µM against A549 (lung cancer)
These findings suggest that modifications to the benzenesulfonamide structure can enhance selectivity and potency against specific cancer types.
Study on Antiviral Activity
In another study assessing a range of sulfonamide derivatives for antiviral activity against cytomegalovirus, researchers found that certain compounds showed significant inhibition in human embryonic lung (HEL) cell cultures. Although specific data on 2,3,5,6-tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide was not provided, the overall trend indicates potential for further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
